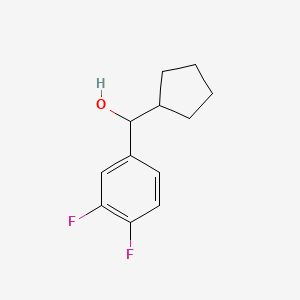

Cyclopentyl (3,4-difluorophenyl)methanol

Description

Properties

IUPAC Name |

cyclopentyl-(3,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQGGQKMZKFRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl (3,4-difluorophenyl)methanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a phenolic structure containing two fluorine substituents at the para positions. The presence of fluorine atoms can enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. The mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| KARPAS-299 | 15 | Apoptosis induction | |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Its efficacy against various bacterial strains highlights its potential as a lead compound for developing new antibiotics.

Case Studies

- In Vivo Efficacy : In a study involving murine models, this compound was administered at varying doses to assess its antitumor efficacy in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating its potential for therapeutic use.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other anticancer agents. Combination therapy resulted in enhanced efficacy and reduced resistance in resistant cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Cyclopentyl (3,4-difluorophenyl)methanol has shown promise as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This mechanism suggests potential applications in treating various psychiatric disorders, including:

- Depression

- Anxiety Disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

The compound's ability to enhance neurotransmitter levels in the synaptic cleft may alleviate symptoms associated with these conditions. The molecular targets for this compound include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .

Inhibitory Activity:

Research indicates that compounds similar to this compound exhibit inhibitory activity against key protein kinases involved in cancer progression. For instance:

- Bcr-Abl Kinase : IC50 values in the nanomolar range indicate potent inhibition.

- BTK Kinase : Demonstrates IC50 values around 0.41 μM.

- FLT3-ITD : Exhibits IC50 values approximately 0.38 μM .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation Reactions : Can yield cyclopentyl(3,4-difluorophenyl)methanone.

- Reduction Reactions : May lead to the formation of cyclopentyl(3,4-difluorophenyl)methane.

- Substitution Reactions : Can produce various substituted derivatives depending on the reagents used .

Materials Science

The compound has potential applications in materials science, particularly in the development of liquid crystal technologies. Cyclopentyl derivatives can be incorporated into liquid-crystalline mixtures used in optical devices such as:

- Display Technologies : Including twisted nematic cells and super twisted nematic cells.

- Optical Devices : Where the electro-optical properties can be influenced by applied voltages.

These materials must demonstrate good chemical stability and suitable mesophase characteristics over a wide temperature range .

Case Study 1: Therapeutic Applications

A study evaluated the efficacy of this compound as a SNDRI in animal models of depression and anxiety. Results indicated significant improvements in behavioral tests compared to control groups, suggesting its potential as a novel antidepressant .

Case Study 2: Synthesis and Reactivity

Research focused on synthesizing this compound through various synthetic routes, including Suzuki-Miyaura coupling. The study highlighted the compound's versatility as an intermediate in organic synthesis and its reactivity under different conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Methoxy vs. Difluoro Substituents

- Cyclopentyl(3,4-dimethoxyphenyl)methanol (15b): The methoxy groups in 15b are electron-donating, leading to distinct NMR shifts (e.g., δ 7.12–6.44 ppm for aromatic protons) compared to electron-withdrawing fluorine atoms.

- Cyclopentyl (3,4-difluorophenyl)methanol: Fluorine substituents increase the compound’s lipophilicity (logP) and metabolic stability, critical for pharmacokinetics. The ¹H NMR of the difluorophenyl ring would likely show upfield shifts for aromatic protons relative to methoxy analogs due to reduced electron density .

Oxadiazole Derivatives

In contrast, the cyclopentyl group in the target compound offers conformational flexibility, possibly favoring interactions with hydrophobic pockets .

Cycloalkyl Group Variations

Cyclopentyl vs. Cyclohexyl

- NMR data for 15c (e.g., δ 1.77–1.63 ppm for cyclohexyl protons) reflect distinct ring current effects and proton environments .

Cyclopropyl Analogs

Compounds like Cyclopropyl(4-ethylphenyl)methanol (Similarity: 0.97) feature higher ring strain, which may enhance reactivity but reduce stability. The cyclopentyl group’s lower strain improves synthetic feasibility and shelf life .

MCHR1 Antagonists

Derivatives like FE@SNAP incorporate 3,4-difluorophenyl groups into complex heterocyclic scaffolds, targeting melanin-concentrating hormone receptors. The cyclopentyl methanol group in the target compound may lack the structural complexity for high-affinity receptor binding but could serve as a simpler pharmacophore for early-stage drug discovery .

Antiviral Potential

Compounds such as 15b and 16 demonstrate antiviral activity linked to their aromatic and ether functionalities. The difluorophenyl group in the target compound may enhance antiviral efficacy by resisting metabolic degradation compared to methoxy-substituted analogs .

Data Tables

Table 1: Key Structural and NMR Comparisons

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Lipophilicity (logP) | Metabolic Stability |

|---|---|---|---|

| 3,4-F₂ | Electron-withdrawing | High | High |

| 3,4-OCH₃ | Electron-donating | Moderate | Moderate |

| 1,3,4-Oxadiazole | Rigid, π-acidic | Variable | High |

Q & A

Q. What are the established synthetic routes for Cyclopentyl (3,4-difluorophenyl)methanol, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be adapted from analogous cyclopentanol derivatives. A common approach involves transesterification using acidic catalysts, such as QRE-01 strong acidic cation-exchange resin. Key parameters include:

- Temperature : 323.15–343.15 K (50–70°C) to balance reaction rate and side-product formation.

- Molar ratio : Methanol to cyclopentyl acetate at 3:1 to 4:1 for optimal conversion.

- Catalyst loading : Mass space velocity of 2.0 h⁻¹ to ensure efficient contact time. Post-reaction, distillation is critical for isolating the product (55–60% yield) and recovering unreacted reagents .

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 323.15–343.15 K | Higher temps risk decomposition |

| Methanol:Molar ratio | 3:1–4:1 | Excess methanol drives equilibrium |

| Catalyst type | Strong acidic resin | Minimizes side reactions |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, fluorophenyl aromatic signals).

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (212.24 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry if single crystals are obtainable (requires slow evaporation from ethanol) .

Advanced Research Questions

Q. How can enantiomeric purity be determined and optimized during synthesis?

Enantiomeric resolution requires chiral stationary phases (e.g., Chiralpak AD-H) in HPLC or SFC. For synthesis optimization:

- Asymmetric catalysis : Chiral ligands (e.g., BINOL-derived phosphoric acids) can induce stereoselectivity during cyclopropane formation.

- Kinetic resolution : Enzymatic methods (lipases) may selectively esterify one enantiomer .

- Circular dichroism (CD) : Monitors enantiomeric excess (ee) in solution-phase studies .

Q. What thermodynamic and kinetic considerations are critical for scaling up synthesis?

- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) and equilibrium constants using group contribution methods (e.g., UNIFAC) to predict reaction feasibility.

- Kinetic profiling : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., ester cleavage).

- Heat management : Exothermic transesterification (~50 kJ/mol) necessitates jacketed reactors for temperature control .

Q. How can researchers address contradictions in reported yields or selectivity?

Discrepancies often arise from:

- Catalyst deactivation : Acidic resins may lose activity due to fouling; regenerate with H₂SO₄ washes.

- Impurity profiles : Use LC-MS to identify byproducts (e.g., di-fluorinated isomers or cyclopentene oligomers).

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity .

Q. What strategies are recommended for evaluating potential biological activities of this compound?

- In-silico docking : Screen against targets like cyclooxygenase (COX-2) using fluorophenyl motifs as pharmacophores.

- Enzyme inhibition assays : Test IC₅₀ values for kinases or phosphatases due to structural similarity to ticagrelor intermediates .

- ADMET profiling : Assess metabolic stability (CYP450 isoforms) and permeability (Caco-2 cell models) .

Methodological Considerations

Q. How should researchers handle purification challenges due to fluorinated byproducts?

- Fractional crystallization : Exploit differences in solubility between the product and fluorinated impurities.

- Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:1 to 4:1) for high-resolution separation.

- Recrystallization solvents : Ethanol/water mixtures (7:3 v/v) yield pure crystals .

Q. What computational tools aid in predicting physicochemical properties?

- COSMO-RS : Predicts solubility parameters and partition coefficients (logP ≈ 2.8).

- Density functional theory (DFT) : Models electronic effects of fluorine substituents on reactivity .

Data Contradiction Analysis

Conflicting reports on optimal methanol ratios (3:1 vs. 4:1) may reflect differences in catalyst activity or substrate purity. Researchers should:

- Conduct design of experiments (DoE) to map parameter interactions.

- Validate findings using statistical models (e.g., ANOVA) to isolate critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.